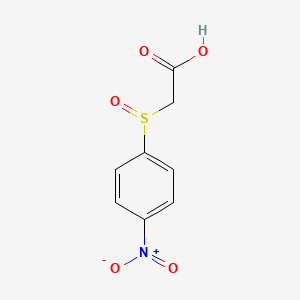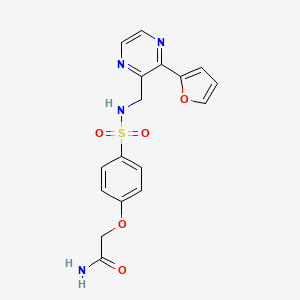![molecular formula C22H28N2O2 B2504816 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide CAS No. 1797701-45-1](/img/structure/B2504816.png)
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" is a synthetic molecule that may be related to a class of compounds designed to interact with dopamine receptors, particularly the D4 subtype. Compounds with similar structures have been synthesized and tested for their binding affinity to dopamine receptors, which are critical in various neurological processes and could be potential targets for treating disorders such as schizophrenia, Parkinson's disease, and depression .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a piperazine or piperidine ring attached to a benzamide moiety. For instance, a series of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment were synthesized and tested for their binding at human dopamine D4 and D2 receptor subtypes . Another example includes the synthesis of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which was designed to improve selectivity and enable radiolabeling for PET imaging . These methods may be relevant to the synthesis of "this compound" and could involve similar strategies such as amide bond formation and the introduction of methoxy groups to the benzamide structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography, as demonstrated by the analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which crystallizes in two polymorphs . The crystal structure provides insights into the conformation and arrangement of molecules, which is essential for understanding the compound's interaction with biological targets. The molecular structure of "this compound" would likely be characterized by similar techniques to determine its conformation and potential for receptor binding.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through various reactions. For example, a Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines was used to synthesize 3-amino-4-arylisoquinolinones . This type of reaction showcases the versatility of benzamide compounds in forming complex structures through C-H bond activation and cycloaddition mechanisms. The chemical reactions involving "this compound" would likely be influenced by the presence of the methoxypiperidin and propyl groups, affecting its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, lipophilicity, and binding affinity, are crucial for their pharmacological profile. For instance, the introduction of structural features to increase affinity for the D4 receptor and improve brain penetration was a key aspect in the design of related compounds . The crystal structure analysis can also reveal polymorphism, which affects the material's properties and its potential pharmaceutical applications . The physical and chemical properties of "this compound" would need to be assessed through experimental studies to determine its suitability for drug development.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide derivatives have been explored for their analgesic and anti-inflammatory properties. For instance, 3,5-Propanopiperidine derivatives exhibit significant analgesic and antitussive activities. Introduction of specific substituents into these derivatives can enhance their analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents in pain and inflammation management (Oki et al., 1974).
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been demonstrated through their efficacy against bacterial and fungal infections. A series of derivatives incorporating the thiazole ring have shown substantial in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, suggesting their value in treating microbial diseases (Desai et al., 2013).
Antiviral Applications
Some N-phenylbenzamide derivatives have been identified as novel inhibitors of Enterovirus 71 (EV 71), with low micromolar concentrations effectively inhibiting virus strains. This finding positions N-phenylbenzamide derivatives, such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, as promising lead compounds for anti-EV 71 drug development (Ji et al., 2013).
Antibacterial Efficacy
Investigations into the antibacterial properties of this compound derivatives have led to the identification of potent inhibitors of the bacterial cell division protein FtsZ. These findings suggest the potential of these compounds as antistaphylococcal agents with improved pharmaceutical properties, offering a path to developing new antibacterial drugs with enhanced efficacy and safety profiles (Haydon et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide, has provided valuable insights into the molecular conformations and interactions that may influence the biological activity of these compounds. Such studies are crucial for understanding the structural basis of their therapeutic effects and guiding the design of more effective drugs (Yasuoka et al., 1969).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a piperidine moiety, which is a common structural feature in many bioactive molecules . Piperidine derivatives have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Without specific information on this compound, it’s difficult to detail its mode of action. Compounds with a piperidine moiety generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets and pathways .
Result of Action
Without specific studies on this compound, it’s difficult to describe the molecular and cellular effects of its action. Based on the biological activities of other piperidine derivatives, it could potentially have a range of effects depending on its specific targets .
Eigenschaften
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-17-7-9-18(10-8-17)22(25)23-19-11-13-20(14-12-19)24-15-4-6-21(16-24)26-2/h7-14,21H,3-6,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNJXGEBUWBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)

![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)


![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)


